molecular formula C46H64N8O14 B12772695 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole CAS No. 87233-76-9

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole

Cat. No.: B12772695
CAS No.: 87233-76-9
M. Wt: 953.0 g/mol
InChI Key: CWVYKSWJTGPIEW-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine group and the propoxyethyl side chain. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their therapeutic properties.

Uniqueness

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87233-76-9

Molecular Formula

C46H64N8O14

Molecular Weight

953.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole

InChI

InChI=1S/2C17H26N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*4-7H,3,8-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

CWVYKSWJTGPIEW-VQYXCCSOSA-N

Isomeric SMILES

CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCOCCN1C2=CC=CC=C2N=C1N3CCN(CC3)C.CCCOCCN1C2=CC=CC=C2N=C1N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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